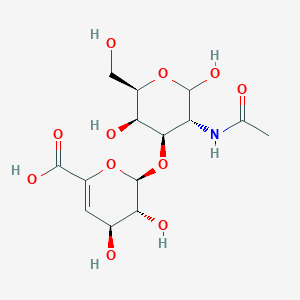![molecular formula C29H42N4O6S B1238873 N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)
N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-74020 is a small molecule belonging to the class of organic compounds known as benzanilides. These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. SC-74020 has been studied for its potential as an inhibitor of matrix metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), which plays a role in tumor cell metastasis and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SC-74020 involves the formation of a hydroxamic acid inhibitor. The preparation typically includes the following steps:
Formation of Benzanilide Core: The core structure is synthesized by reacting aniline with benzoyl chloride under basic conditions.
Introduction of Hydroxamic Acid Group: The benzanilide core is then reacted with hydroxylamine to introduce the hydroxamic acid group.
Final Modifications: Additional functional groups are introduced to enhance the inhibitory activity against MMP-2.
Industrial Production Methods: Industrial production of SC-74020 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: SC-74020 primarily undergoes the following types of reactions:
Oxidation: The hydroxamic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the benzanilide core to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include modified benzanilide derivatives with altered inhibitory activity against MMP-2.
Scientific Research Applications
Chemistry: Used as a model compound for studying the inhibition of matrix metalloproteinases.
Biology: Investigated for its role in inhibiting tumor cell metastasis and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit MMP-2.
Industry: Utilized in the development of new inhibitors for metalloproteinases, which have applications in drug discovery and development
Mechanism of Action
SC-74020 exerts its effects by inhibiting the activity of matrix metalloproteinase-2 (MMP-2). The hydroxamic acid group of SC-74020 binds to the zinc ion in the active site of MMP-2, preventing the enzyme from catalyzing the degradation of extracellular matrix components. This inhibition reduces tumor cell invasion and metastasis .
Comparison with Similar Compounds
PD 166793: Another MMP-2 inhibitor with a different chemical structure.
ABT-518: A hydroxamic acid derivative with similar inhibitory activity against MMP-2.
Uniqueness of SC-74020: SC-74020 is unique due to its specific binding affinity to the zinc ion in the active site of MMP-2. This specificity makes it a valuable tool for studying the inhibition of MMP-2 and its role in cancer metastasis. Additionally, SC-74020’s structure allows for modifications that can enhance its inhibitory activity and selectivity .
Properties
Molecular Formula |
C29H42N4O6S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[4-[[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-(2-morpholin-4-ylethyl)sulfamoyl]phenyl]-4-pentylbenzamide |
InChI |
InChI=1S/C29H42N4O6S/c1-4-5-6-7-23-8-10-24(11-9-23)28(34)30-25-12-14-26(15-13-25)40(37,38)33(27(22(2)3)29(35)31-36)17-16-32-18-20-39-21-19-32/h8-15,22,27,36H,4-7,16-21H2,1-3H3,(H,30,34)(H,31,35)/t27-/m1/s1 |
InChI Key |
YJNCFXPJICILOK-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCN3CCOCC3)[C@H](C(C)C)C(=O)NO |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCN3CCOCC3)C(C(C)C)C(=O)NO |
Synonyms |
SC 74020 SC-74020 SC74020 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


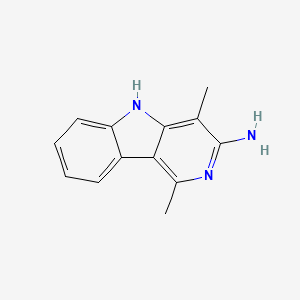
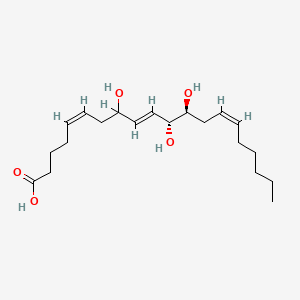
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
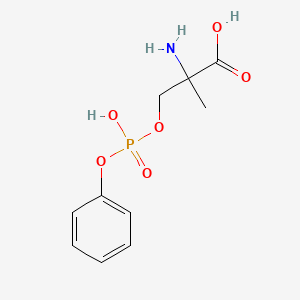
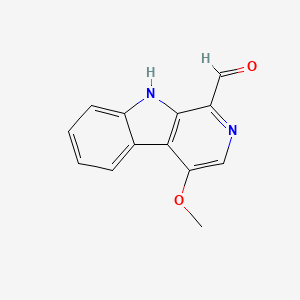
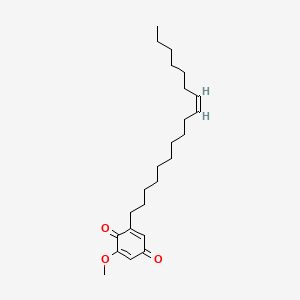
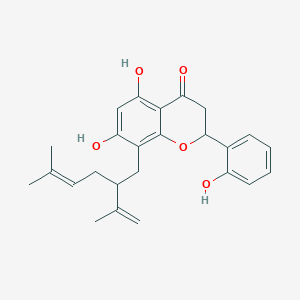

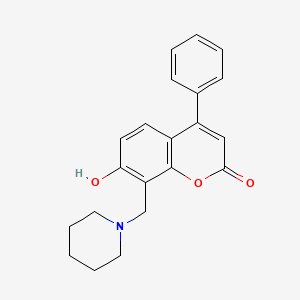
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
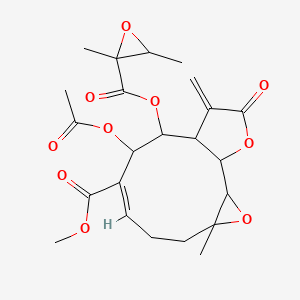
![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)
